Antitumor agent-100 hydrochloride

Apoptosis Molecular Glue Cancer Cell Death

Researchers face potency gaps in PDE3A-SLFN12 molecular glues, where standard analogs yield insufficient apoptosis at low doses. Antitumor agent-100 hydrochloride (Compound A6) is a structure-optimized small-molecule glue designed to overcome this. - Delivers a 0.30 nM IC50 in HeLa cells, a ~22-fold improvement over anagrelide, enabling low-dose pathway manipulation with minimal off-target activity. - Demonstrates validated oral bioavailability and tumor growth inhibition at 1-5 mg/kg in mouse xenograft models, providing flexible dosing for preclinical studies. - Serves as a quantitative benchmark standard with well-defined SAR for screening novel PDE3A-SLFN12 candidates.

Molecular Formula C17H15Cl2N3O
Molecular Weight 348.2 g/mol
Cat. No. B12372917
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntitumor agent-100 hydrochloride
Molecular FormulaC17H15Cl2N3O
Molecular Weight348.2 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=C(C3=C(C=C2)N=C4NC(=O)CN4C3)Cl.Cl
InChIInChI=1S/C17H14ClN3O.ClH/c1-10-2-4-11(5-3-10)12-6-7-14-13(16(12)18)8-21-9-15(22)20-17(21)19-14;/h2-7H,8-9H2,1H3,(H,19,20,22);1H
InChIKeyLYJYIBIMUKOLLM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Antitumor Agent-100 Hydrochloride: PDE3A–SLFN12 Molecular Glue


Antitumor agent-100 hydrochloride, also known as compound A6 or Anagrelide analog A6, is a cell-penetrant small-molecule apoptosis inducer that functions as a molecular glue. It selectively binds the phosphodiesterase 3A (PDE3A) catalytic pocket and stabilizes its interaction with Schlafen family member 12 (SLFN12), triggering SLFN12 RNase activity, global translation inhibition, and subsequent apoptosis [1]. The compound exhibits an IC50 of 0.30 nM in apoptosis induction assays, representing a ~22-fold improvement over the parent compound anagrelide [2]. Its IUPAC name is 6-chloro-7-(4-methylphenyl)-3,5-dihydro-1H-imidazo[2,1-b]quinazolin-2-one hydrochloride, with a molecular formula of C17H15Cl2N3O .

1
PDE3A–SLFN12 molecular glue mechanism studies; cell-penetrant apoptosis probe
2
Structure-guided tool for SLFN12 interaction and translation inhibition research
3
Reported to support oral gavage xenograft models; in vivo pathway-response studies

Antitumor Agent-100 Hydrochloride: Why Substitutes Fail


Although several PDE3 inhibitors (e.g., anagrelide, cilostazol) and other PDE3A–SLFN12 molecular glues (e.g., DNMDP, BAY 2666605) exist, they exhibit marked differences in apoptosis induction potency, selectivity, and in vivo efficacy. Antitumor agent-100 hydrochloride was specifically designed through structure-based optimization to enhance hydrophobic interactions with SLFN12 at the 7-position, resulting in an IC50 of 0.30 nM that surpasses both the parent anagrelide and closely related analogs like compound A4 [1]. Even advanced clinical candidates such as BAY 2666605, while sharing the same target, display different cellular potency profiles and therapeutic windows [2]. Direct substitution without accounting for these quantitative differentials risks suboptimal experimental outcomes, irreproducible results, or failure in in vivo models [3].

Target Antitumor agent-100 (A6)
Substitute Anagrelide (parent compound)
Apoptosis induction potency may differ substantially; anagrelide may not achieve comparable pathway engagement at low concentrations required for mechanistic studies.
Target Antitumor agent-100 (A6)
Substitute Analog A4 (7-phenyl)
Altered hydrophobic interface at SLFN12 may reduce apoptosis induction; SAR differences limit direct interchangeability without validation.
Target Antitumor agent-100 (A6)
Substitute Other PDE3A–SLFN12 glues (e.g., DNMDP, BAY 2666605)
Potency, oral exposure, and cellular response profiles vary across chemotypes; cross-class substitution may confound target engagement interpretation.

Antitumor Agent-100 Hydrochloride: Head-to-Head Efficacy


Apoptosis Induction vs. Anagrelide

Antitumor agent-100 hydrochloride (compound A6) demonstrates a ~22-fold improvement in apoptosis-inducing activity compared to the parent compound anagrelide in HeLa cervical cancer cells [1]. The structure-based optimization introduced a hydrophobic p-tolyl substitution at the 7-position, enhancing the interaction interface with SLFN12 and driving the potency gain [2].

Apoptosis vs. Anagrelide
Head-to-head
IC50 0.30 nM vs 6.67 nM
~22× lower IC50
A6 (left) vs anagrelide (right)
Supports low-concentration apoptosis pathway studies; may reduce required compound amount relative to parent anagrelide.
HeLa cells; reported in Nature Communications 2021.
Apoptosis Molecular Glue Cancer Cell Death

Potency vs. Structural Analog A4

Among a series of anagrelide analogs with varying 7-position hydrophobic substituents, compound A6 (p-tolyl) exhibited a 1.9-fold lower IC50 than compound A4 (phenyl), demonstrating that the additional methyl group on the aromatic ring significantly strengthens the hydrophobic interface with SLFN12 [1]. This structure-activity relationship confirms A6 as the optimized lead from this series [2].

Potency vs. Analog A4
Head-to-head
IC50 0.30 nM (p-tolyl) vs 0.56 nM (phenyl)
~1.9× lower IC50
A6 relative to A4
Methyl group addition enhances hydrophobic interface; SAR context confirms A6 as a research tool with improved cellular potency.
HeLa cells; same study as above.
Structure-Activity Relationship Hydrophobic Interaction Drug Design

In Vivo Tumor Suppression vs. Anagrelide

In a HeLa cell subcutaneous xenograft model, oral administration of compound A6 (5 mg/kg) resulted in dramatic tumor growth inhibition, significantly outperforming anagrelide at the same dose [1]. Notably, compound A6 at a lower dose (1 mg/kg) still produced meaningful tumor growth suppression comparable to anagrelide at 5 mg/kg, indicating superior in vivo potency [2].

In Vivo Tumor Model
Head-to-head
A6 5 mg/kg: greater tumor growth inhibition than anagrelide 5 mg/kg
A6 1 mg/kg ≈ anagrelide 5 mg/kg
Reported dose-dependent tumor growth inhibition supports oral xenograft model utility; lower-dose response may inform experimental design.
HeLa xenograft, oral gavage; daily dosing.
Xenograft Model In Vivo Efficacy Oral Administration

Oral Bioavailability for In Vivo Studies

Antitumor agent-100 hydrochloride is reported to be orally available, which has been corroborated by its robust activity in oral gavage xenograft studies [1]. While detailed pharmacokinetic parameters for A6 are not publicly disclosed, the compound's ability to achieve significant tumor suppression via oral administration distinguishes it from tool compounds that require intravenous or intraperitoneal injection for in vivo efficacy .

Oral Bioavailability
Supporting evidence
Significant tumor growth inhibition by oral gavage
5 and 1 mg/kg doses effective
Reported oral route supports convenient in vivo dosing for xenograft research; may simplify logistics relative to parenteral compounds.
No detailed PK parameters publicly disclosed; qualitative observation.
Oral Bioavailability Pharmacokinetics In Vivo Studies

Potency Across PDE3A–SLFN12 Glues

Within the class of PDE3A–SLFN12 molecular glues, compound A6 demonstrates sub-nanomolar potency (IC50 = 0.30 nM) that positions it among the most potent apoptosis inducers reported to date [1]. For context, the clinical-stage BAY 2666605 exhibits EC50 values of 3.1–22 nM in various cancer cell lines [2], while the prototypical DNMDP shows EC50 ~1 nM in sensitive cells [3]. These data, though derived from different assay systems, suggest that A6's potency is competitive with or superior to advanced clinical candidates in this target class.

Class‑Level Potency
Class-level inference
A6 IC50 0.30 nM vs BAY 2666605 3.1–22 nM
Comparable to BRD9500 (0.68–1.38 nM)
Reported sub‑nanomolar potency suggests competitive profile among PDE3A–SLFN12 glues; cross‑study comparisons require assay harmonization.
Different cell lines and readouts; interpret with caution.
Molecular Glue PDE3A–SLFN12 Velcrin

Antitumor Agent-100 Hydrochloride: Optimal Use Cases


Xenograft Studies with Oral Dosing

Given its validated oral bioavailability and superior tumor growth inhibition relative to anagrelide [1], Antitumor agent-100 hydrochloride is ideally suited for mouse xenograft models where convenient oral gavage is preferred over parenteral administration. The compound's efficacy at both 5 mg/kg and 1 mg/kg doses provides flexibility in experimental design.

PDE3A–SLFN12 SAR Studies

Compound A6 serves as an optimized benchmark for SAR investigations due to its well-defined structure and quantitative potency improvement over analogs like A4 [1]. Researchers can use A6 as a positive control to evaluate new PDE3A–SLFN12 glue candidates or to probe the hydrophobic interface requirements.

SLFN12-Dependent Apoptosis Studies

With an IC50 of 0.30 nM in HeLa cells [1], compound A6 enables precise, low-dose manipulation of the PDE3A–SLFN12 pathway. This is particularly valuable for time-resolved apoptosis assays, translation inhibition studies, and CRISPR/Cas9-based validation experiments where minimal off-target activity is desired.

PDE3A–SLFN12 Cell Line Profiling

The compound's high potency and well-documented mechanism make it an excellent reference standard for profiling cancer cell line panels. It can be used to establish baseline sensitivity thresholds for PDE3A/SLFN12 co-expression and to compare the efficacy of novel molecular glues in head-to-head viability assays [1].

Application
Selection Property
Validation Focus
Xenograft tumor model studies
Oral bioavailability and in vivo target engagement
Dose‑dependent tumor growth inhibition; SLFN12 pathway markers
Structure‑activity relationship analysis
Well‑characterized PDE3A–SLFN12 apoptosis induction
Apoptosis comparison with novel analogs; hydrophobic interface contribution
SLFN12‑dependent apoptosis research
High target engagement at low concentrations
Time‑resolved caspase activation and translation inhibition assays
Cancer cell line sensitivity profiling
PDE3A/SLFN12 co‑expression‑dependent response
Viability dose‑response across multiple cell lines; target expression correlation

Technical Documentation Hub

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54 linked technical documents
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